molecular formula C18H22O3S B7456774 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate

4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate

Cat. No. B7456774
M. Wt: 318.4 g/mol
InChI Key: WSLNORHJUODLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is a chemical compound that is widely used in scientific research for its unique properties. This compound is synthesized using specific methods and has a mechanism of action that is of great interest to researchers. In

Mechanism of Action

4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate inhibits the activity of PTPs by binding to a specific site on the enzyme. This binding results in a conformational change in the enzyme that prevents it from carrying out its normal function. The specificity of this compound for PTPs makes it a valuable tool for studying the role of these enzymes in cellular processes.
Biochemical and Physiological Effects:
The inhibition of PTP activity by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve insulin sensitivity in animal models of diabetes. These effects are thought to be due to the inhibition of specific PTPs that are involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate in lab experiments is its specificity for PTPs. This allows researchers to selectively study the role of these enzymes in cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.

Future Directions

There are many future directions for research on 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate. One direction is the development of more potent and selective inhibitors of specific PTPs. Another direction is the study of the role of PTPs in various diseases and the development of therapies that target these enzymes. Additionally, the use of this compound in combination with other inhibitors or therapies may lead to more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-tert-butylphenol in the presence of a base such as triethylamine. The reaction takes place at a temperature of around 0-5°C and is carried out in an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is widely used in scientific research for its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes such as cell growth, differentiation, and migration. Dysregulation of PTP activity has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. Therefore, the development of inhibitors that selectively target PTPs has been of great interest to researchers.

properties

IUPAC Name

(4-tert-butylphenyl) 3,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3S/c1-13-6-11-17(12-14(13)2)22(19,20)21-16-9-7-15(8-10-16)18(3,4)5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLNORHJUODLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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